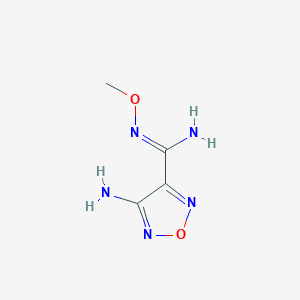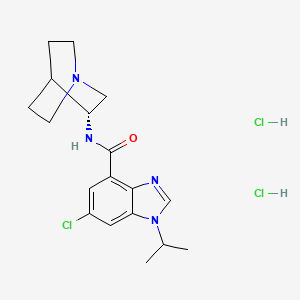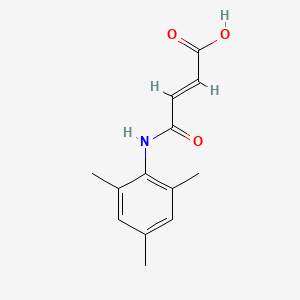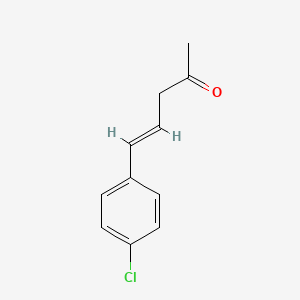
CITRATE DE CHOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrocholinate is a compound that has garnered significant attention in pharmacological science due to its versatile applications. It is primarily categorized as an iron chelate, a class of compounds that bind to iron and facilitate its biological utility. Ferrocholinate is known for its potential in treating iron-deficiency anemia, a condition marked by a deficiency of iron, which is crucial for the production of hemoglobin in the blood . Emerging research is also exploring its efficacy in addressing other conditions where iron metabolism plays a critical role, such as chronic kidney disease, certain cancers, and neurodegenerative disorders like Parkinson’s disease .
Applications De Recherche Scientifique
Ferrocholinate has a wide range of scientific research applications, including:
Chemistry: In chemistry, Ferrocholinate is used as a model compound to study iron chelation and its effects on various chemical processes.
Biology: In biological research, the compound is used to investigate iron metabolism and its role in cellular functions.
Medicine: Ferrocholinate is primarily used in the treatment of iron-deficiency anemia.
Industry: In industrial applications, Ferrocholinate is used in the formulation of iron supplements and other related products.
Mécanisme D'action
The mechanism of action for Ferrocholinate is fundamentally tied to its ability to bind iron. Iron is an essential element required for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration . Ferrocholinate works by chelating iron ions in the gastrointestinal tract, forming a stable complex that can be easily absorbed into the bloodstream. Once in the bloodstream, the iron is released from Ferrocholinate and becomes available for incorporation into hemoglobin and other iron-dependent enzymes . This not only helps in replenishing iron stores but also enhances overall metabolic functions.
Safety and Hazards
Orientations Futures
There is a growing interest in the field of choline research across the academic, government, and industry sectors . Future research directions include discussing the current state of choline science in human nutrition, identifying areas of research needed in choline biology that can best inform our understanding of this nutrient’s impact on human health .
Analyse Biochimique
Biochemical Properties
Choline Citrate plays a significant role in biochemical reactions. It is involved in the synthesis of phospholipids such as phosphatidylcholine within cell membranes . Choline Citrate interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor for the neurotransmitter acetylcholine and is a major source of methyl groups in the diet, which are important for various cellular methylation reactions .
Cellular Effects
Choline Citrate has profound effects on various types of cells and cellular processes. It influences cell function by contributing to cell membrane integrity, lipid transport, and metabolism . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Choline Citrate exerts its effects through several mechanisms. It is involved in the synthesis of phosphatidylcholine, a key component of cell membranes . It also contributes to the production of the neurotransmitter acetylcholine .
Metabolic Pathways
Choline Citrate is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Ferrocholinate is synthesized by reacting equal quantities of freshly precipitated ferric chloride with choline dihydrogen citrate . The reaction conditions typically involve maintaining a controlled environment to ensure the formation of a stable complex. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and efficacy of the compound.
Analyse Des Réactions Chimiques
Ferrocholinate undergoes several types of chemical reactions, including:
Oxidation: Ferrocholinate can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions involving Ferrocholinate often result in the replacement of certain functional groups within the molecule.
Common reagents and conditions used in these reactions include ascorbic acid, which enhances the absorption of Ferrocholinate by forming a stable complex that can be easily absorbed into the bloodstream . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Ferrocholinate is unique in its ability to facilitate efficient iron absorption while minimizing gastrointestinal side effects, commonly associated with other iron supplements . Similar compounds include:
Ferric pyrophosphate citrate: Used in the treatment of iron-refractory iron-deficiency anemia.
Ferrous glycine sulfate: Another iron supplement used to treat iron deficiency anemia.
Ferrocholinate stands out due to its superior absorption and reduced side effects, making it a potentially superior treatment option for iron-deficiency anemia .
Propriétés
| { "Design of the Synthesis Pathway": "Choline citrate can be synthesized by reacting choline chloride with citric acid.", "Starting Materials": [ "Choline chloride", "Citric acid" ], "Reaction": [ "Dissolve choline chloride in water", "Add citric acid to the solution", "Heat the mixture to 60-70°C and stir for 2-3 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it to obtain choline citrate" ] } | |
Numéro CAS |
1336-80-7 |
Formule moléculaire |
C11H24FeNO11 |
Poids moléculaire |
402.15 g/mol |
Nom IUPAC |
2-hydroxyethyl(trimethyl)azanium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate;trihydrate |
InChI |
InChI=1S/C6H7O7.C5H14NO.Fe.3H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7;;;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3;;3*1H2/q-1;+1;+3;;;/p-3 |
Clé InChI |
UQSASSBWRKBREL-UHFFFAOYSA-K |
SMILES canonique |
C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].O.O.O.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)




